6-(3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
9-(3-methoxyphenyl)-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-28-15-7-4-6-14(12-15)22-19-20(16-8-2-3-9-17(16)29-22)26-23-24-13-25-27(23)21(19)18-10-5-11-30-18/h2-13,21-22H,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVQATVEGQLRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromene Ring: This can be achieved through the cyclization of appropriate phenolic compounds with aldehydes under acidic conditions.
Construction of the Triazolopyrimidine Core: This step often involves the reaction of the chromene intermediate with hydrazine derivatives and subsequent cyclization with formamide or similar reagents.
Introduction of Substituents: The methoxyphenyl and thiophenyl groups are introduced through nucleophilic substitution reactions, often using corresponding halides or sulfonates.
Industrial Production Methods
Industrial production of such complex molecules may involve optimized versions of the laboratory synthesis routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially yielding dihydro or tetrahydro derivatives.
Substitution: The methoxy and thiophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides, sulfonates, and organometallic compounds (e.g., Grignard reagents) are employed under various conditions (e.g., basic or acidic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation of the thiophene ring may yield thiophene sulfoxide, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-(3-Methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: Due to its complex structure, this compound is investigated for potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Material Science: The compound’s unique electronic properties make it a candidate for organic electronics and photonics research.
Chemical Biology: It is used in the design of molecular probes and sensors for detecting biological molecules.
Mechanism of Action
The mechanism by which 6-(3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine exerts its effects is often related to its interaction with specific molecular targets:
Molecular Targets: These may include enzymes, receptors, and nucleic acids. The compound can bind to active sites or allosteric sites, modulating the activity of these biomolecules.
Pathways Involved: The pathways affected can vary depending on the biological context but often involve signaling cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a class of triazolopyrimidine derivatives with diverse substituents. Below is a comparative analysis of structurally related compounds from the evidence:
Key Observations:
- Substituent Position : The 3-methoxyphenyl group in the target compound (meta position) may offer better steric compatibility in binding pockets compared to ortho-substituted analogues (e.g., 2-methoxyphenyl in ).
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) and chloro (electron-withdrawing) substituents modulate electronic density, affecting interactions with biological targets .
- Thiophene vs. Phenyl : The thiophen-2-yl group introduces sulfur, enhancing lipophilicity and metabolic resistance compared to purely aromatic substituents .
Biological Activity
The compound 6-(3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that integrates chromene, triazole, and pyrimidine moieties, which are known for their diverse pharmacological properties.
- Molecular Formula : C₁₈H₁₅N₅O₂S
- Molecular Weight : Approximately 458.54 g/mol
- Structure : The compound's structure consists of multiple ring systems that contribute to its reactivity and interaction with biological targets.
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
1. Anticancer Activity
Studies have shown that compounds similar to this one demonstrate notable cytotoxic effects against various cancer cell lines. For instance:
- In vitro assays revealed that derivatives of the compound inhibit the proliferation of cancer cells, suggesting potential as anticancer agents .
- Mechanistically, it is believed that these compounds may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .
2. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored through various assays:
- In vitro tests indicated that it can reduce the production of inflammatory cytokines and mediators .
- Comparisons with standard anti-inflammatory drugs showed promising results, although further studies are necessary to establish efficacy .
3. Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated:
- Preliminary studies demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
- The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies:
- Microwave-Assisted Synthesis : This method enhances reaction efficiency and yield, making it a favorable choice for synthesizing complex organic compounds .
- Multicomponent Reactions (MCRs) : These reactions allow for the rapid assembly of multiple components into a single product, streamlining the synthesis process .
Case Studies
A few notable studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |
| Study B | Showed anti-inflammatory effects by inhibiting TNF-alpha production in macrophage cultures. |
| Study C | Reported broad-spectrum antimicrobial activity against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
Q & A
Synthesis and Optimization
Basic: What are the common synthetic routes for preparing this compound? The compound can be synthesized via multi-step pathways involving cyclization and substitution reactions. A typical approach includes coupling chromene derivatives with triazole precursors under reflux conditions using solvents like dimethylformamide (DMF) or ethanol. For example, cyclization of aminotriazoles with ketone esters and aldehydes in DMF (10–12 minutes fusion) followed by methanol quenching yields triazolopyrimidine cores . Purification often employs column chromatography or recrystallization .
Advanced: How can reaction yields be optimized for complex heterocyclic systems like this? Key factors include:
- Catalysts : Grignard reagents or palladium catalysts for regioselective substitutions .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Temperature control : Stepwise heating (80–120°C) minimizes side reactions .
Monitor progress via TLC or HPLC and optimize stoichiometry using Design of Experiments (DoE) .
Structural Characterization
Basic: Which analytical techniques are critical for confirming its structure?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regiochemistry .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced: How can X-ray crystallography resolve ambiguities in fused-ring systems? Single-crystal X-ray analysis determines bond angles, torsion angles, and π-π stacking interactions in the chromeno-triazolopyrimidine framework. This is crucial for distinguishing between isomeric products and validating computational models .
Pharmacological Evaluation
Basic: What in vitro assays are suitable for initial activity screening?
- Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorescence-based protocols .
- Cell viability assays : MTT or ATP-luminescence assays in cancer cell lines .
Advanced: How can molecular docking elucidate target interactions? Dock the compound into active sites (e.g., using AutoDock Vina) to predict binding modes. Focus on interactions between the methoxyphenyl group and hydrophobic pockets or hydrogen bonds with the triazole ring . Validate with mutagenesis studies.
Structure-Activity Relationship (SAR) Studies
Basic: Which substituents most influence bioactivity?
- 3-Methoxyphenyl : Enhances lipophilicity and membrane permeability .
- Thiophene : Modulates electron density, affecting target binding .
Advanced: How can 3D-QSAR models guide derivative design? Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data. Train models with a library of analogs (e.g., varying halogen or alkyl groups) to predict optimal substituents .
Stability and Degradation
Basic: What storage conditions are recommended? Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Avoid moisture-sensitive conditions .
Advanced: How to identify degradation products under physiological conditions? Perform accelerated stability studies (40°C/75% RH) and analyze via LC-MS. Hydrolysis of the triazole ring or oxidation of the thiophene moiety are common pathways .
Computational Modeling
Basic: Which quantum mechanical methods predict electronic properties? Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and compute HOMO-LUMO gaps, revealing redox activity .
Advanced: How do molecular dynamics (MD) simulations assess target binding? Run 100-ns MD simulations in explicit solvent (e.g., TIP3P water) to evaluate conformational stability of ligand-receptor complexes. Analyze RMSD and binding free energies (MM-PBSA) .
Addressing Data Contradictions
Advanced: How to resolve discrepancies in reported bioactivity?
- Assay standardization : Compare protocols (e.g., cell lines, incubation times) .
- Compound purity : Verify via HPLC (>95%) and exclude batch variability .
- Orthogonal assays : Confirm kinase inhibition with SPR or ITC .
Green Chemistry Approaches
Advanced: Can solvent-free or catalytic methods reduce environmental impact?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
